N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide

Medicinal Chemistry Isomer Differentiation Structure-Activity Relationship

Standard nitrofuran antibiotics or HDAC inhibitors cannot independently investigate synergistic DNA-damage and epigenetic modulation mechanisms. This TBC-stabilized, 97% pure compound uniquely integrates both a hydroxamic acid zinc-binding group and a 5-nitrofuran redox-active moiety in a single, rigid scaffold, solving this dual-target research bottleneck. - Enables direct, contaminant-free study of HDAC inhibition and ROS generation synergy. - TBC stabilizer prevents vinyl polymerization, ensuring probe integrity for demanding chemical biology workflows. - Batch-specific QC documentation (NMR, HPLC, GC) provided for reproducible results.

Molecular Formula C13H10N2O5
Molecular Weight 274.23 g/mol
Cat. No. B12887670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide
Molecular FormulaC13H10N2O5
Molecular Weight274.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NO
InChIInChI=1S/C13H10N2O5/c16-13(14-17)10-4-1-9(2-5-10)3-6-11-7-8-12(20-11)15(18)19/h1-8,17H,(H,14,16)/b6-3+
InChIKeyOFKXDJFPAVUJAL-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide: Identity & Specifications


N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide (CAS 62113-61-5) is a synthetic aryl compound with the molecular formula C13H10N2O5 and a molecular weight of 274.23 g/mol . It is classified as a substituted benzamide derivative, distinguished by the presence of a hydroxamic acid moiety (-CO-NH-OH) at the para position of the phenyl ring and a 5-nitrofuran group connected via a vinyl linker . Commercial availability includes a standard purity of 97%, stabilized with TBC (4-tert-butylcatechol) to prevent premature polymerization of the vinyl group, with batch-specific QC documentation (NMR, HPLC, GC) provided . The combination of a hydroxamic acid zinc-binding group and a nitrofuran redox-active moiety defines its potential as a bifunctional probe or inhibitor scaffold within the broader nitrofuran class [1].

N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide vs. Nitrofuran & Hydroxamic Derivatives


Generic substitution within the nitrofuran or hydroxamic acid classes is confounded by the dual pharmacophoric nature of N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide. Unlike simple nitrofuran antibiotics (e.g., nitrofurantoin, nifuroxazide) which rely solely on nitro-reductive bioactivation for DNA damage and lack a zinc-binding group (ZBG) [1], or classical hydroxamic acid HDAC inhibitors (e.g., SAHA/vorinostat) which possess a hydroxamic acid ZBG but no nitrofuran redox center [2], this compound integrates both functionalities in a single, rigid scaffold. The para-substitution pattern on the benzamide ring differentiates it from its ortho-isomer (CAS 62113-75-1), which exhibits altered molecular geometry and potentially distinct target engagement profiles . The TBC stabilizer present in commercial formulations is also critical for maintaining vinyl linker integrity during storage, a factor absent in unstabilized in-house preparations of analogs . These orthogonal features make direct functional substitution unreliable without explicit comparative biological data.

N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide: Differentiation Evidence


Para vs. Ortho Isomer Differentiation

The target compound is the para-substituted isomer (CAS 62113-61-5), structurally distinct from the ortho-substituted isomer N-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide (CAS 62113-75-1) . The difference in substitution pattern leads to significant changes in computed molecular properties: the para-isomer has a topological polar surface area (TPSA) of 108.29 Ų and a calculated LogP of 3.39, while the ortho-isomer is expected to exhibit a different TPSA and LogP due to the altered spatial arrangement of the hydroxamic acid group relative to the vinyl-nitrofuran pharmacophore . This positional isomerism is known in medicinal chemistry to affect target binding geometry and pharmacokinetic profiles, although direct comparative IC50 data for this specific pair is not publicly available.

Medicinal Chemistry Isomer Differentiation Structure-Activity Relationship

Hydroxamic Acid + Nitrofuran Dual Pharmacophore

N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide uniquely combines a hydroxamic acid group, a known zinc-binding group (ZBG) capable of chelating the catalytic Zn²⁺ ion in histone deacetylases (HDACs), with a 5-nitrofuran moiety that can undergo nitro-reductive bioactivation to generate reactive oxygen species (ROS) [1]. In contrast, the FDA-approved HDAC inhibitor SAHA (vorinostat, IC50 ~10-50 nM against HDAC1) contains only the hydroxamic acid ZBG without the nitrofuran redox center, while nitrofuran antibiotics like nitrofurantoin (MIC ~1-32 µg/mL against E. coli) contain the nitro group but lack a hydroxamic acid ZBG [2][3]. Computational studies suggest the nitro group itself may function as an alternative ZBG, potentially enabling HDAC inhibition through a distinct binding mode compared to classical hydroxamic acids [1]. Quantitative IC50 data for the target compound against specific HDAC isoforms or antiproliferative activity in cancer cell lines is not available in the retrieved primary literature.

Epigenetics HDAC Inhibition Bifunctional Molecules

TBC-Stabilized vs. Unstabilized Formulation

The commercial formulation of N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide (CAS 62113-61-5) includes 4-tert-butylcatechol (TBC) as a stabilizer to prevent radical-initiated polymerization of the vinyl linker, with a certified purity of 97% . This is a critical quality attribute not universally specified for in-house synthesized or non-stabilized nitrofuran vinyl derivatives, which may undergo degradation during storage. The ortho-isomer (CAS 62113-75-1) and other nitrofuran vinyl analogs may be offered without stabilizer, leading to potential batch-to-batch variability in purity and biological activity . Quantitative stability data comparing TBC-stabilized vs. unstabilized formulations under accelerated storage conditions (e.g., 40°C/75% RH) is not publicly available for this specific compound.

Chemical Stability Formulation Procurement Specification

HDAC6 Inhibitory Potential vs. Approved Inhibitors

Computational 3D-QSAR modeling and subsequent in vitro validation have demonstrated that nitrofuran derivatives, as a class, exhibit antiproliferative activity against cancer cell lines overexpressing HDAC6, with evidence of increased acetylated α-tubulin levels, a specific biomarker of HDAC6 inhibition [1]. While specific IC50 values for N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide against HDAC6 are not reported, the study suggests the nitro group can act as a zinc-binding group interacting with the catalytic Zn²⁺ ion [1]. In contrast, the approved HDAC6-selective inhibitor ricolinostat (ACY-1215) has an IC50 of 4.7 nM against HDAC6 [2]. The target compound, by virtue of its hydroxamic acid group, may offer a stronger zinc-chelation than nitro-only nitrofurans, but this remains a class-level inference pending direct enzymatic assay data.

Cancer Epigenetics HDAC6 Drug Repurposing

N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide: Application Scenarios


Dual HDAC Inhibition & ROS Induction Strategy

This compound is ideally suited for proof-of-concept studies exploring whether simultaneous HDAC inhibition (via the hydroxamic acid ZBG) and ROS generation (via nitrofuran bioreduction) yields synergistic anti-cancer efficacy. The class-level evidence of HDAC6 pathway modulation in ovarian cancer cell lines [1] supports its use in co-treatment paradigms with standard chemotherapeutics, where the nitrofuran moiety could provide an orthogonal cytotoxic mechanism absent in single-warhead HDAC inhibitors like SAHA.

SAR Studies: Nitrofuran Epigenetic Modulators

The well-defined para-substituted benzamide scaffold, combined with the commercial availability of the ortho-isomer (CAS 62113-75-1) as a positional comparator [1], makes this compound a valuable tool for systematic SAR investigations. Researchers can directly probe how the position of the hydroxamic acid group relative to the vinyl-nitrofuran core impacts HDAC isoform selectivity, cellular permeability, and metabolic stability, generating datasets currently absent from the public domain.

Chemical Probe Development with Defined Stability

For target identification studies using affinity-based protein profiling (AfBPP) or photoaffinity labeling, the TBC-stabilized formulation (97% purity) ensures the vinyl linker remains intact during probe functionalization and cellular incubation . Unstabilized nitrofuran vinyl compounds may polymerize, compromising probe integrity and leading to off-target labeling artifacts, making the commercial stabilized version the preferred choice for demanding chemical biology workflows.

Antimicrobial Resistance: Non-Canonical Nitrofuran Mechanisms

Traditional nitrofuran antibiotics act primarily through DNA damage. This compound's additional HDAC inhibitory potential, inferred from class-level evidence [1], positions it as a candidate for investigating alternative antibacterial mechanisms, particularly against persistent or biofilm-embedded bacteria where host HDAC modulation may influence intracellular pathogen survival. It can serve as a tool compound to dissect the relative contributions of direct antibacterial activity versus host-directed epigenetic effects.

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